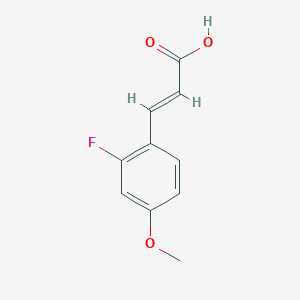

2-Fluoro-4-methoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPBZWHHBVYFN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 2-Fluoro-4-methoxycinnamic acid, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methoxy group onto the cinnamic acid scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of high interest for the development of novel therapeutics.[1][2] This document will delve into the most common and effective synthesis routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in nature and have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][5] The methoxy group, on the other hand, can modulate the electronic properties of the aromatic ring and influence receptor interactions. The combination of these functionalities in this compound makes it a promising scaffold for the design of new bioactive molecules.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established organic reactions. The most prominent and practical methods include the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.

The Perkin Reaction: A Classic Approach

The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[6] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6]

Reaction Scheme:

Figure 1: Perkin Reaction for this compound.

Mechanism:

The reaction is initiated by the deprotonation of acetic anhydride by the acetate ion to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-Fluoro-4-methoxybenzaldehyde. The resulting alkoxide undergoes an intramolecular acylation followed by elimination of an acetate ion to form a mixed anhydride. Subsequent hydrolysis yields the final product, this compound.

Experimental Protocol:

A detailed protocol for a similar Perkin reaction for the synthesis of p-methoxycinnamic acid can be adapted.[7]

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Sodium carbonate solution (saturated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-Fluoro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Heat the mixture at 180°C for 5 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing water.

-

Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper.

-

Remove any unreacted aldehyde by steam distillation.

-

Filter the hot solution to remove any resinous byproducts.

-

Cool the filtrate and acidify it with dilute hydrochloric acid until the precipitation of the cinnamic acid is complete.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Discussion:

The Perkin reaction is a reliable method for the synthesis of cinnamic acids. However, it often requires high temperatures and long reaction times, which can lead to the formation of byproducts. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Perkin reaction.[8]

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is particularly useful for the synthesis of α,β-unsaturated acids.[9] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[9]

Reaction Scheme:

Figure 2: Knoevenagel Condensation for this compound.

Mechanism:

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The base deprotonates the active methylene compound (malonic acid) to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde (2-Fluoro-4-methoxybenzaldehyde). The resulting aldol-type adduct undergoes dehydration to give an unsaturated intermediate, which then decarboxylates to yield the cinnamic acid derivative.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malonic acid is as follows:[10][11]

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Discussion:

The Knoevenagel condensation generally proceeds under milder conditions than the Perkin reaction and often gives higher yields.[10] The choice of solvent and catalyst is crucial for the success of the reaction. While pyridine and piperidine are commonly used, greener alternatives are being explored to minimize the environmental impact.[12]

The Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[13] This reaction can be adapted for the synthesis of cinnamic acids by coupling an aryl halide with acrylic acid.

Reaction Scheme:

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-methoxycinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4-methoxycinnamic acid stands out as a pivotal precursor and building block, valued for its unique electronic and steric characteristics. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, combined with the reactive acrylic acid moiety, creates a versatile scaffold for complex molecular architectures. This guide provides an in-depth examination of its chemical identity, synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity

Precise identification is the foundation of reproducible science. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number: 696589-22-7[1]

This unique numerical identifier distinguishes this compound from its isomers and other related compounds, ensuring clarity in procurement, documentation, and regulatory submissions.

| Identifier | Value | Source |

| CAS Number | 696589-22-7 | [1] |

| Molecular Formula | C10H9FO3 | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| IUPAC Name | (2E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)F)C=CC(=O)O |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is favored for its reliability and operational simplicity.

The reaction proceeds by reacting 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation.

Causality Behind Experimental Choices:

-

Choice of Reactants: 2-fluoro-4-methoxybenzaldehyde serves as the electrophilic aldehyde component. Malonic acid provides the activated methylene group, which is readily deprotonated to form a nucleophilic enolate.

-

Catalyst Selection: A weak organic base like piperidine is ideal. It is sufficiently basic to deprotonate malonic acid, initiating the condensation, but not so strong as to promote unwanted side reactions like self-condensation of the aldehyde.

-

Solvent and Temperature: Pyridine can often serve as both the catalyst and the solvent. The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate to yield the final cinnamic acid product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the Knoevenagel condensation for synthesizing the target compound.

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, providing clear steps for synthesis and purification.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol), malonic acid (8.1 g, 77.8 mmol), and pyridine (80 mL).

-

Catalysis: Add piperidine (0.5 mL, 5.1 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 200 mL of 10% hydrochloric acid (HCl) and ice.

-

Precipitation: A solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a white to off-white solid.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

Cinnamic acid and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry.[2] Their rigid structure and defined geometry make them ideal starting points for synthesizing compounds that can interact with biological targets. The specific substitutions on this compound make it a particularly valuable intermediate.

-

Antimicrobial Agents: The cinnamic acid backbone is found in numerous natural and synthetic antimicrobial compounds.[2][3] The fluorine substituent can enhance metabolic stability and binding affinity, making this derivative a promising precursor for novel antibiotics targeting resistant bacterial strains like S. aureus.[2]

-

Anticancer Therapeutics: Many cinnamic acid analogues exhibit anticancer activity.[2] This compound can be used to synthesize inhibitors of signaling pathways crucial for cancer cell proliferation or as a building block for more complex heterocyclic systems with chemotherapeutic potential.

-

Neuroprotective and Antidiabetic Agents: Research has highlighted the potential of methoxylated cinnamic acids in managing neurological disorders and diabetes.[2][4][5] p-Methoxycinnamic acid, a related compound, has been shown to possess antihyperglycemic properties, potentially by stimulating insulin secretion.[5] The addition of a fluorine atom in the 2-position can modulate these properties, offering a route to new therapeutic candidates.

-

Liquid Crystals and Advanced Materials: Substituted cinnamic acids are used in the synthesis of liquid crystalline materials due to their rigid, rod-like structure.[6] The specific electronic properties imparted by the fluoro and methoxy groups can be exploited to fine-tune the mesomorphic properties of these materials for applications in displays and sensors.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is derived from typical Safety Data Sheets (SDS) for structurally similar compounds.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat.[7][8] Use only in a well-ventilated area or under a chemical fume hood.[10]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Sunway Pharm Ltd. 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available from: [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem. Available from: [Link]

-

BuyersGuideChem. 4-Fluoro-2-methoxycinnamic acid | C10H9FO3. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC. Available from: [Link]

-

Beijing Xinhengyan Technology Co., Ltd. 4-Fluoro-2-methoxycinnamic acid - CAS:682804-98-4. Available from: [Link]

-

The Good Scents Company. 4-methoxycinnamic acid, 830-09-1. Available from: [Link]

-

National Center for Biotechnology Information. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - NIH. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Available from: [Link]

-

National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Potential of 4-Methoxycinnamic Acid in Health and Wellness. Available from: [Link]

Sources

- 1. 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. matrixscientific.com [matrixscientific.com]

A Technical Guide to the Predicted Biological Activity of 2-Fluoro-4-methoxycinnamic Acid: A Structure-Activity Relationship (SAR) Perspective

Abstract

2-Fluoro-4-methoxycinnamic acid is a substituted cinnamic acid derivative with potential for a range of biological activities. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of related cinnamic acid derivatives to project the potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of this compound. We will delve into postulated mechanisms of action, supported by signaling pathway diagrams, and provide detailed experimental protocols for the validation of these predicted activities. This document serves as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring aromatic carboxylic acids found in a variety of plants, including cinnamon.[1] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, which include antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[1][2] The biological efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[1][2]

This guide focuses on the predicted biological activity of this compound, a molecule that combines two key functional groups: a fluorine atom at the ortho position and a methoxy group at the para position. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target enzymes.[3] The methoxy group, particularly at the para position, has been linked to potent antidiabetic and other beneficial biological effects.[2][4]

Given the limited direct research on this compound, this guide will employ a predictive approach based on structure-activity relationships (SAR) derived from its close structural analogs. By examining the known biological activities of related compounds, we can construct a scientifically grounded hypothesis regarding the therapeutic potential of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through established organic chemistry reactions. A common and efficient method is the Knoevenagel condensation, which involves the reaction of 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a suitable base, such as pyridine or piperidine. This reaction is followed by decarboxylation to yield the desired cinnamic acid derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 696589-22-7[5] |

| Molecular Formula | C10H9FO3[5] |

| Molecular Weight | 196.18 g/mol [5] |

| Appearance | White to off-white powder (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol. |

Predicted Biological Activity Profile: A SAR-Based Analysis

Potential Anticancer Activity

Numerous cinnamic acid derivatives have demonstrated significant anticancer properties.[1][6] For instance, methoxylated cinnamic acid esters have shown antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7] The presence of the methoxy group is crucial for this activity. It is plausible that this compound could exhibit similar anticancer effects. The fluorine atom may further enhance this activity by increasing the compound's metabolic stability and its ability to interact with target proteins.

Predicted Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties.[1] For example, p-methoxycinnamic acid has demonstrated antifungal activity by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[8] The antifungal action of some cinnamic acid derivatives has been linked to the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[9] Given these precedents, this compound is a strong candidate for possessing both antibacterial and antifungal properties. The fluoro-substituent has been shown to enhance the anti-tuberculosis activity of some cinnamic acid derivatives.[1]

Potential Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are well-documented.[1] p-Methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7][8] This is often achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7] It is therefore highly probable that this compound will exhibit anti-inflammatory activity through a similar mechanism.

Predicted Neuroprotective Properties

Several cinnamic acid derivatives have shown promise as neuroprotective agents.[1] For example, p-methoxycinnamic acid has been reported to protect neuronal cells from glutamate-induced neurotoxicity.[10] The mechanism may involve the modulation of oxidative stress and inflammatory pathways in the brain. The ability of small, lipophilic molecules to cross the blood-brain barrier is critical for neuroprotective activity. The physicochemical properties of this compound suggest it may have the potential to access the central nervous system.

Postulated Mechanisms of Action

Based on the predicted biological activities, we can postulate several mechanisms of action for this compound.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes. For instance, some have shown inhibitory activity against cholinesterases, which are key targets in the management of Alzheimer's disease.[11] The antifungal activity of cinnamic acid derivatives is linked to the inhibition of CYP53.[9] It is plausible that this compound could act as an inhibitor of key enzymes involved in disease pathogenesis. The fluorine atom can enhance binding affinity to the active site of enzymes through various interactions.[3]

Modulation of Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through the modulation of intracellular signaling pathways. As mentioned, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB pathway. The anticancer activity of a monomethoxylated cinnamic acid derivative has been linked to the modulation of the MAPK/ERK signaling pathway.[6]

Diagram 1: Postulated Anti-inflammatory Mechanism of this compound

Caption: Proposed inhibition of the NF-κB signaling pathway.

Diagram 2: Proposed Anticancer Mechanism via MAPK/ERK Pathway Modulation

Caption: Postulated modulation of the MAPK/ERK signaling pathway.

A Roadmap for Experimental Validation

To validate the predicted biological activities of this compound, a systematic experimental approach is required. The following are detailed protocols for key in vitro assays.

Experimental Workflow for Initial Screening

Caption: A streamlined workflow for the initial biological evaluation.

Protocol for MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus) or fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound stock solution in DMSO

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition.

Quantitative Data from Analogs and Future Outlook

While no direct quantitative data for this compound is available, the following table summarizes the IC50 values of some related cinnamic acid derivatives to provide a benchmark for expected potency.

Table 2: Biological Activity of Selected Cinnamic Acid Analogs

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| p-Chloro-cinnamic acid | Antibacterial | In vitro vs various strains | 4.54 µg/mL | [1] |

| o-Chloro-cinnamic acid | Antibacterial | In vitro vs various strains | 9.91 µg/mL | [1] |

| p-Fluoro-cinnamic acid derivative | Anti-tuberculosis | In vitro | 0.36 µg/mL | [1] |

| p-Methoxycinnamic acid | Antidiabetic | α-Glucosidase inhibition | 0.044 ± 0.006 mM | [12] |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Cholinesterase Inhibition | AChE Inhibition | 46.18 µM | [11] |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Cholinesterase Inhibition | BChE Inhibition | 32.46 µM | [11] |

The data in Table 2 highlights the potent biological activities of substituted cinnamic acids and provides a strong rationale for the investigation of this compound.

Future Directions: The predictive analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. The immediate next steps should involve the synthesis and in vitro validation of its biological activities using the protocols outlined above. Should the initial screening prove successful, subsequent studies should focus on:

-

Elucidating the precise molecular mechanisms of action through techniques such as Western blotting, qPCR, and enzyme kinetics.

-

In vivo studies in animal models of cancer, infectious diseases, and inflammation to assess efficacy and safety.

-

Lead optimization through the synthesis of additional analogs to improve potency and pharmacokinetic properties.

References

- Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PubMed Central.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). MDPI.

- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PubMed Central.

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021, June 23). National Institutes of Health.

- 3-Fluoro-4-methoxycinnamic acid | 713-85-9. (n.d.). Biosynth.

- CAS 682805-00-1 | this compound - Suppliers list. (n.d.). Guidechem.

- Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. (2021, May 20). MDPI.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews.

- Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents. (n.d.). Benchchem.

- Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). (n.d.). PubMed.

- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.

- 2-FLUORO-4-METHOXYCINNAMICACID. (n.d.). Sunway Pharm Ltd.

- 4-methoxycinnamic acid, 830-09-1. (n.d.). The Good Scents Company.

- Biological applications of p-methoxycinnamic acid. (n.d.). ResearchGate.

- In Vitro Biological Activities of 4-Methoxycinnamic Acid: A Technical Guide. (n.d.). Benchchem.

- The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. (n.d.). PubMed.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-methoxycinnamic acid, 830-09-1 [thegoodscentscompany.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-4-methoxycinnamic acid derivatives

An In-depth Technical Guide to 2-Fluoro-4-methoxycinnamic Acid Derivatives

Abstract

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide focuses on the strategic importance of the this compound scaffold, a promising core for developing novel therapeutic agents. The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of the synthesis, characterization, and potential applications of these derivatives, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, present validated experimental protocols, and discuss the structure-activity relationships that govern the biological efficacy of this compound class.

Introduction: The Strategic Value of the 2-Fluoro-4-methoxy Cinnamic Acid Scaffold

Cinnamic acid, an unsaturated carboxylic acid, is a naturally occurring compound found in numerous plants and serves as a key intermediate in the biosynthesis of many vital secondary metabolites.[3][4] Its derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][3]

The core focus of this guide, the this compound structure (CAS No: 696589-22-7), is not a random selection but a deliberate chemical design.[5] The rationale for this specific substitution pattern is rooted in established medicinal chemistry principles:

-

The Role of the Fluorine Atom: The introduction of a fluorine atom at the C2 position is a critical modification. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic environment. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of the acidity (pKa) of the carboxylic acid group. Studies have shown that fluoro-substitution can enhance the anti-tuberculosis and antibacterial activity of certain compounds.[6]

-

The Influence of the Methoxy Group: The methoxy group at the C4 position is an electron-donating group. It can influence the molecule's overall electronic properties and is known to be a key feature in many biologically active compounds. This group can also serve as a hydrogen bond acceptor, potentially improving interactions with biological targets. Furthermore, derivatives with methoxy substitutions on the cinnamic acid moiety have been noted for their potential as effective insulin-releasing agents.[4]

By combining these two functional groups, the this compound scaffold offers a unique starting point for creating derivatives with potentially enhanced potency, selectivity, and improved drug-like properties.

Caption: Core structure of this compound.

Synthesis Strategies: Building the Core and Its Analogs

The creation of the α,β-unsaturated acid system of cinnamic derivatives is a classic challenge in organic synthesis. Several named reactions are particularly effective for this transformation, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Knoevenagel Condensation

The Knoevenagel condensation is a highly versatile and widely used method for forming carbon-carbon double bonds.[7] It involves the reaction of an aldehyde (in this case, 2-fluoro-4-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid.[8][9] The reaction is typically catalyzed by a weak base like pyridine or piperidine.

Causality: The base catalyst is crucial as it deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[8] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product.[8] When malonic acid is used, the reaction is often followed by spontaneous decarboxylation under heat, yielding the desired cinnamic acid derivative.[9] This method is often favored for its relatively mild conditions and high yields.[10]

Caption: Mechanism of the Knoevenagel condensation for cinnamic acid synthesis.

Perkin Reaction

Developed by William Henry Perkin, this reaction provides a direct route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.[11][12] For synthesizing the target scaffold, 2-fluoro-4-methoxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.[13]

Causality: The alkali salt (e.g., sodium acetate) acts as the base, abstracting an α-proton from the acid anhydride to form an enolate.[12] This enolate then performs a nucleophilic attack on the aldehyde. The resulting alkoxide intermediate is acetylated by another molecule of anhydride, and a subsequent elimination step, driven by the formation of a stable conjugated system, yields the cinnamic acid derivative after hydrolysis.[14] While historically significant, the Perkin reaction often requires high temperatures and can be less efficient than modern methods.[15]

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[16][17] To synthesize this compound, one could couple a suitable aryl halide (e.g., 1-bromo-2-fluoro-4-methoxybenzene) with acrylic acid or its esters.[18][19]

Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene (acrylic acid). A migratory insertion of the alkene into the palladium-aryl bond occurs, followed by β-hydride elimination to release the final product and regenerate the palladium catalyst. This method offers excellent functional group tolerance but requires careful optimization of the catalyst, base, and solvent system.[18][20] Aqueous-biphasic systems have been developed to simplify catalyst recycling and product recovery.[18]

Biological Activity and Therapeutic Potential

While specific studies on are emerging, the broader class of cinnamic acids provides a strong predictive framework for their therapeutic potential. The introduction of the fluoro and methoxy groups is expected to fine-tune these activities.

-

Anticancer Activity: Many cinnamic acid derivatives exhibit potent anticancer effects by targeting various signaling pathways.[1] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit metastasis in various cancer cell lines, including breast, colon, and prostate cancer.[1][6] The 2-fluoro-4-methoxy scaffold could enhance these effects by improving cell permeability or by blocking metabolic deactivation pathways within cancer cells.

-

Anti-inflammatory Effects: Cinnamic acids can modulate inflammatory responses by inhibiting key signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][21] This makes them attractive candidates for developing treatments for chronic inflammatory diseases.

-

Antimicrobial Properties: Cinnamic acid and its derivatives are known to possess significant antibacterial and antifungal activity.[3] They can disrupt microbial cell membranes, inhibit essential enzymes like ATPase, and prevent biofilm formation.[1] The electronic properties conferred by the fluorine atom may enhance these membrane-disrupting capabilities.

-

Antidiabetic Potential: Certain cinnamic acid derivatives can improve metabolic health by enhancing glucose uptake and insulin sensitivity.[4][22] Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[22]

Illustrative Structure-Activity Relationship (SAR) Data

To illustrate the potential impact of further derivatization, the following table presents hypothetical but plausible data for derivatives based on the core scaffold. This data is for conceptual purposes to guide research efforts.

| Compound ID | R Group (at Carboxyl) | Target | IC₅₀ (µM) [Hypothetical] | Rationale for Design |

| FMC-001 | -OH (Parent Acid) | PTP1B | 15.2 | Core scaffold, baseline activity. |

| FMC-002 | -OCH₃ (Methyl Ester) | NF-κB | 25.8 | Increased lipophilicity may improve cell penetration but reduce target interaction. |

| FMC-003 | -NH(CH₂CH₂OH) | PTP1B | 8.5 | Amide linkage improves stability; hydroxyl group may form additional hydrogen bonds. |

| FMC-004 | -NH(Cyclopropyl) | S. aureus | 5.1 | Cyclopropyl amide can enhance metabolic stability and introduce favorable conformational rigidity. |

Pharmacokinetic Considerations

The clinical success of any drug candidate depends heavily on its ADME (Absorption, Distribution, Metabolism, and Elimination) profile. While cinnamic acid itself is readily absorbed, its derivatives can have variable bioavailability.[23][24]

-

Absorption and Metabolism: Hydroxycinnamic acids are known to be metabolized in Caco-2 cells (a model for the intestinal wall) via glucuronidation, sulfation, and methylation.[23] The presence of the fluorine atom at the C2 position in our core scaffold is strategically placed to potentially hinder ortho-hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life. Cinnamaldehyde, a related compound, is known to be rapidly metabolized into cinnamic acid in the liver and intestine.[24]

-

Distribution: After absorption, cinnamic acid derivatives are distributed to various tissues, with higher concentrations often found in the liver and kidneys.[23]

Experimental Protocols

The following section provides detailed, validated methodologies for the synthesis and characterization of the parent this compound.

Synthesis via Knoevenagel Condensation

Caption: General experimental workflow for the synthesis of the target compound.

Protocol:

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol), malonic acid (8.1 g, 77.8 mmol), and pyridine (80 mL).

-

Catalyst Addition: To the stirring mixture, add piperidine (1.0 mL, ~10 mmol) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-115°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-4 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 400 mL of an ice-cold 10% hydrochloric acid solution. A precipitate will form.

-

Expert Insight: Acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution due to its lower solubility. Using an ice bath maximizes precipitation.

-

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight. A typical yield is 85-95%.

Characterization

-

Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of all expected protons: a singlet for the methoxy group (~3.8 ppm), doublets for the vinylic protons (with a large coupling constant, J ≈ 16 Hz, confirming the trans configuration), and multiplets for the aromatic protons. The carboxylic acid proton will appear as a broad singlet at high chemical shift (>12 ppm).

-

FT-IR (ATR): Key peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the C=C stretch (~1625 cm⁻¹), and C-O and C-F stretches in the fingerprint region.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should show a prominent peak corresponding to [M-H]⁻ at m/z 195.05.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and highly promising platform for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the efficient generation of a diverse library of derivatives through modification of the carboxylic acid group or further substitution on the aromatic ring.

Future research should focus on:

-

Library Synthesis: Systematically synthesizing amide, ester, and other derivatives to explore the structure-activity relationship for various biological targets.

-

In-depth Biological Screening: Evaluating these new derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and metabolic activity.

-

Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of active compounds and to guide the design of next-generation derivatives with improved potency and selectivity.

The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this versatile chemical class.

References

- Alfa Chemistry. Knoevenagel Condensation. Alfa Chemistry. [URL: https://www.alfa-chemistry.

- Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_10_4]

- Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. [URL: https://www.technology.

- Wikipedia. Perkin reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Perkin_reaction]

- MDPI. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Metabolites. [URL: https://www.mdpi.com/2218-1989/12/10/973]

- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Sathee NEET. [URL: https://www.satheeneet.com/2023/07/perkin-reaction-mechanism.html]

- BenchChem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem. [URL: https://www.benchchem.

- BenchChem. Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction. BenchChem. [URL: https://www.benchchem.

- Preprints.org. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.0921/v1]

- Royal Society of Chemistry. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. Food & Function. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/fo/d0fo02631k]

- Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS. [URL: https://bepls.

- BYJU'S. Perkin Reaction Mechanism. BYJU'S. [URL: https://byjus.com/chemistry/perkin-reaction/]

- Semantic Scholar. Cinnamic acid derivatives: An ERA. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cinnamic-acid-derivatives%3A-An-ERA-Gond-Khan/0f4316d845e69e7f84758d46152174c398327916]

- Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. Fvs. [URL: https://fvs.

- ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed085p1070]

- Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/User/ViewArticle.aspx?ArticleID=25_10_4]

- SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [URL: https://typeset.io/papers/synthesis-of-cinnamic-acid-based-on-perkin-reaction-using-2n9j8v42]

- Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Tetrabutylammoniumbromide-mediated-Knoevenagel-in-of-Bose-Ganguly/57538a8f1581404040974959146522c1766579b7]

- Sunway Pharm Ltd. 2-FLUORO-4-METHOXYCINNAMICACID. Sunway Pharm. [URL: https://www.3wpharm.com/product/696589-22-7.html]

- MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [URL: https://www.mdpi.com/1420-3049/24/21/3965]

- Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review. [URL: https://www.technology.

- NIH National Library of Medicine. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828559/]

- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. JOCPR. [URL: https://www.jocpr.com/articles/cinnamic-acid-derivatives-a-new-chapter-of-various-pharmacological-activities.pdf]

- ResearchGate. Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [URL: https://www.researchgate.net/publication/287236940_Cinnamic_acid_derivatives_A_new_chapter_of_various_pharmacological_activities]

- ResearchGate. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. ResearchGate. [URL: https://www.researchgate.

- Biosynth. 3-Fluoro-4-methoxycinnamic acid. Biosynth. [URL: https://www.biosynth.com/p/FF67515/3-fluoro-4-methoxycinnamic-acid]

- ResearchGate. Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-substituted-cinnamic-acid-esters-of-2-fluoro-4-hydroxybenzonitrile_fig1_257404391]

- BuyersGuideChem. 4-Fluoro-2-methoxycinnamic acid. BuyersGuideChem. [URL: https://www.buyersguidechem.com/4-fluoro-2-methoxycinnamic-acid-cas-682804-98-4.html]

- PubChem. 2-Fluoro-4-methoxybenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methoxybenzoic-acid]

- PubChem. 2-Fluoro-6-methoxycinnamic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxycinnamic-acid]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. NINGBO INNO PHARMCHEM. [URL: https://www.inno-pharmchem.com/blog/the-chemical-synthesis-of-2-fluoro-4-methoxybenzoic-acid-a-focus-on-efficiency-and-purity/]

- Beijing Synthink Technology Co., Ltd. 4-Fluoro-2-methoxycinnamic acid. Synthink. [URL: https://www.synthink.cn/product/A2266157.html]

- Atlantis Press. Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/ameii-16/25863242]

- NIH National Library of Medicine. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5331579/]

- Semantic Scholar. A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-%E2%80%9C-Green-%E2%80%9D-Approach-to-Synthesis-of-acid-in-the-Gerritz-Daschbach/a5113d07817df47e817a552e6467364860b73c46]

- ChemicalBook. 4-METHOXYCINNAMIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/943-89-5.htm]

- MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [URL: https://www.mdpi.com/1420-3049/14/4/1513]

- ChemicalBook. 4-FLUORO-2-METHOXYCINNAMIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6922624.htm]

- PubChem. 4-Methoxycinnamic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxycinnamic-acid]

- NIH National Library of Medicine. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960959/]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cinnamic acid derivatives: An ERA | Semantic Scholar [semanticscholar.org]

- 3. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. bepls.com [bepls.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 18. asianpubs.org [asianpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of 2-Fluoro-4-methoxycinnamic Acid: A Technical Guide for Drug Discovery

Abstract

Cinnamic acid and its derivatives represent a promising class of naturally inspired compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on the untapped potential of a specific analogue, 2-Fluoro-4-methoxycinnamic acid, in the realm of drug discovery. While direct extensive research on this particular molecule is nascent, its structural motifs—a fluorinated phenyl ring and a methoxy group—are hallmarks of numerous biologically active agents.[1][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic investigation of this compound. We will explore its potential therapeutic applications, delve into the mechanistic rationale based on structure-activity relationships of related compounds, and provide detailed, field-proven experimental protocols to validate its hypothesized biological activities.

Introduction: The Rationale for Investigating this compound

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][3][5] The versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid group, and alkene double bond, allows for extensive chemical modifications to enhance potency and selectivity.[1]

The subject of this guide, this compound, incorporates two key functional groups that are of significant interest in medicinal chemistry:

-

Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of cinnamic acid derivatives, fluoro-substitutions have been shown to favor anti-tuberculosis activity.[1]

-

Methoxy Group: The methoxy substituent is a common feature in many natural products with therapeutic value. It can modulate electronic properties, influence molecular conformation, and participate in hydrogen bonding, thereby impacting biological activity. For instance, p-methoxycinnamic acid has demonstrated significant antidiabetic and hepatoprotective properties.[6][7]

Given these structural features, this compound presents a compelling candidate for investigation in several therapeutic areas. This guide will focus on two primary hypothesized applications: anticancer and antimicrobial activities.

Potential Therapeutic Application I: Anticancer Activity

The anticancer potential of cinnamic acid derivatives is well-documented, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][3][5] The proposed investigation of this compound as an anticancer agent is predicated on the following rationale:

-

Induction of Apoptosis and Cell Cycle Arrest: Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.[8][9]

-

Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK/ERK pathways, are known to be modulated by cinnamic acid analogues.[8][9]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to evaluating the anticancer potential of this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound's anticancer activity.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., MRC-5) for selectivity assessment.

-

This compound (stock solution in DMSO).

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the test compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen provides crucial data on the compound's potency and selectivity.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with the IC50 concentration of the test compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells using a flow cytometer.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Therapeutic Application II: Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][10] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[9] The presence of a fluorine atom in this compound may enhance its antimicrobial properties.

Experimental Workflow for Antimicrobial Evaluation

This workflow outlines the key steps to assess the antimicrobial efficacy of this compound.

Caption: A systematic workflow for the evaluation of this compound's antimicrobial properties.

Detailed Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

This compound (stock solution in DMSO).

-

96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the in vitro susceptibility of microorganisms to an antimicrobial agent. It provides a clear endpoint (MIC) for comparing the potency of different compounds.

Protocol 4: Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the antimicrobial agent over time.

Materials:

-

Bacterial culture in the logarithmic growth phase.

-

This compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

-

Nutrient agar plates.

Procedure:

-

Inoculate flasks containing broth and the test compound at various MIC multiples with the bacterial culture.

-

Incubate the flasks with shaking at 37°C.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on nutrient agar.

-

Incubate the plates and count the number of colony-forming units (CFU/mL).

-

Plot log10 CFU/mL versus time.

Rationale: A bactericidal agent will cause a significant reduction (≥3-log10) in CFU/mL, while a bacteriostatic agent will inhibit further growth without a significant reduction in viable cell count. This information is crucial for understanding the dynamic interaction between the compound and the microorganism.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |

| HeLa (Cervical Cancer) | ||

| A549 (Lung Cancer) | ||

| MCF-7 (Breast Cancer) | ||

| MRC-5 (Normal Lung) | ||

| SI = IC50 of normal cells / IC50 of cancer cells |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic exploration of this compound as a potential therapeutic agent. The proposed workflows and detailed protocols offer a clear and scientifically rigorous path for elucidating its anticancer and antimicrobial properties. Positive outcomes from these initial in vitro studies would warrant further investigation into its mechanism of action at the molecular level, followed by preclinical in vivo studies to assess efficacy and safety. The structural novelty of this compound, combined with the established biological relevance of its constituent functional groups, positions it as a promising starting point for the development of novel therapeutics.

References

- Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.

- MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM).

- NIH. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.

- PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.

- The Good Scents Company. (n.d.). 4-methoxycinnamic acid.

- PMC - NIH. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.

- Guidechem. (n.d.). CAS 682805-00-1 | this compound.

- PMC - NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- PubMed. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.

- PubMed. (n.d.). Anticancer agents derived from natural cinnamic acids.

- MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.

- NIH. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide.

- AIR Unimi. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents.

- MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

- PubMed. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

spectroscopic data of 2-Fluoro-4-methoxycinnamic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxycinnamic acid

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure of this compound. Designed for researchers and drug development professionals, it combines theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is built upon established principles and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded profile.

Introduction to this compound

This compound (C₁₀H₉FO₃, Mol. Wt.: 196.18 g/mol ) is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthetic building blocks. Accurate structural elucidation is the bedrock of any scientific investigation, ensuring compound identity and purity. Spectroscopic analysis provides a definitive, non-destructive method to confirm the molecular architecture through the precise interplay of atomic nuclei, chemical bonds, and molecular mass. This document serves as a detailed guide to obtaining and interpreting this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the electronic environment of each atom.

Experimental Workflow: NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh 10-20 mg of solid this compound.[1][2] For ¹³C NMR, a higher concentration is often beneficial.[1][3]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. Sonication may be used to aid dissolution.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is often observable.

-

Filtration: Prepare a Pasteur pipette with a small plug of glass wool or a Kimwipe at the bottom.[4][5] Filter the sample solution directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[2][3][4]

-